

AB-836: A Next-Generation HBV Capsid Inhibitor

- A Technical Overview

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Compound of Interest

Compound Name: AB-836

Cat. No.: B10857128

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Introduction

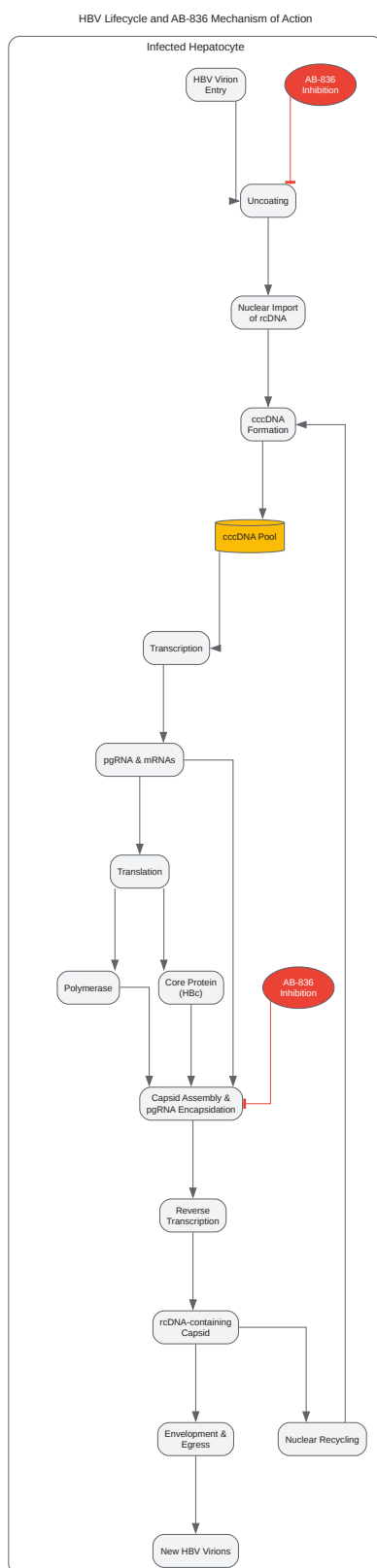
AB-836 is an investigational, orally bioavailable, next-generation hepatitis B virus (HBV) capsid inhibitor that was under development by Arbutus Biopharma.[1] As a capsid assembly modulator (CAM), **AB-836** targets the HBV core protein (HBc), a crucial component in multiple stages of the viral lifecycle.[2][3] This technical guide provides a comprehensive overview of the preclinical and clinical data on **AB-836**, its mechanism of action, and the experimental methodologies used in its evaluation. Though its clinical development was discontinued due to safety concerns, the data gathered from **AB-836** studies offer valuable insights for the future development of HBV capsid inhibitors.

Mechanism of Action

AB-836 is a potent and selective Class II capsid assembly modulator.[4] Its primary mechanism of action involves binding to the dimer-dimer interface of the HBV core protein.[5][6] This interaction disrupts the normal process of capsid assembly, a critical step for the encapsidation of the viral pregenomic RNA (pgRNA) and the viral polymerase, thereby preventing the formation of new infectious virions.[2][3]

Furthermore, **AB-836** exhibits a dual mechanism of action by also interfering with the establishment of covalently closed circular DNA (cccDNA) in newly infected cells.[2] The cccDNA is the persistent viral reservoir in the nucleus of infected hepatocytes and the template

for all viral transcripts. By inhibiting the uncoating of incoming viral capsids, **AB-836** prevents the replenishment of the cccDNA pool, a key goal for achieving a functional cure for chronic hepatitis B.[2]



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Figure 1: Simplified HBV lifecycle and the dual inhibitory action of **AB-836**.

Preclinical Data

AB-836 demonstrated potent antiviral activity in various in vitro and in vivo preclinical models.

In Vitro Activity

The in vitro antiviral activity of **AB-836** was assessed in different cell lines. In HepDE19 cells, which are engineered to replicate HBV upon tetracycline withdrawal, **AB-836** inhibited viral replication with a low nanomolar effective concentration (EC50).^[7] In the more physiologically relevant HepG2-NTCP cells, which express the human sodium taurocholate co-transporting polypeptide (NTCP) receptor and are susceptible to HBV infection, **AB-836** demonstrated potent inhibition of both cccDNA formation and HBsAg production.

Parameter	Cell Line	Value	Reference
Viral Replication (EC50)	HepDE19	0.010 μ M	
cccDNA Formation (EC50)	HepG2-NTCP	0.18 μ M	
HBsAg Production (EC50)	HepG2-NTCP	0.20 μ M	
Cytotoxicity (CC50)	HepDE19	> 25 μ M	^[4]

In Vivo Efficacy

In a hydrodynamic injection mouse model of HBV infection, oral administration of **AB-836** resulted in a significant, dose-dependent reduction in both serum and liver HBV DNA levels.^[4]

Animal Model	Dosing	HBV DNA Reduction (log10)	Reference
Mouse	3 mg/kg (once daily)	1.4	^[4]
Mouse	10 mg/kg (once daily)	2.5	^[4]

Resistance Profile

AB-836 showed activity against HBV variants resistant to nucleos(t)ide analogs and demonstrated improved potency against core protein variants known to be resistant to other capsid assembly modulators.[\[5\]](#)

Clinical Data

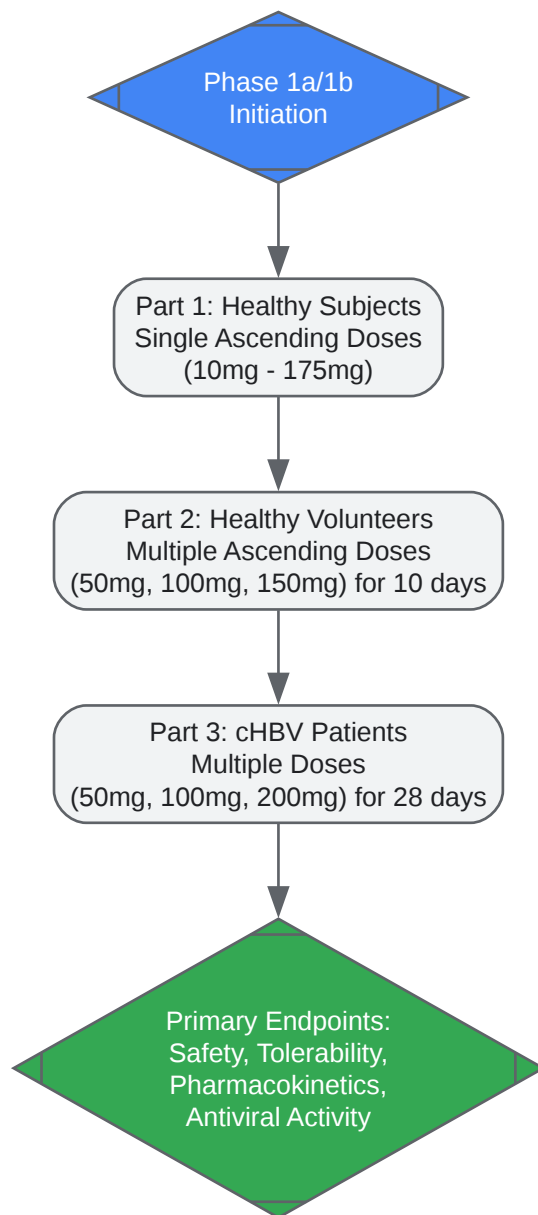
AB-836 was evaluated in a Phase 1a/1b clinical trial in healthy subjects and patients with chronic hepatitis B (cHBV).[\[1\]](#)

Phase 1a/1b Study Design

The trial was a three-part study designed to assess the safety, tolerability, pharmacokinetics, and antiviral activity of single and multiple doses of **AB-836**.[\[1\]](#)

- Part 1: Single ascending doses (10 mg to 175 mg) or placebo in healthy subjects.[\[1\]](#)
- Part 2: Multiple ascending doses (50 mg, 100 mg, or 150 mg) or placebo once daily for 10 days in healthy volunteers.[\[1\]](#)
- Part 3: Multiple doses in HBeAg positive or negative cHBV patients.[\[1\]](#)

AB-836 Phase 1a/1b Clinical Trial Design



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Figure 2: Logical flow of the **AB-836** Phase 1a/1b clinical trial.

Clinical Efficacy and Safety

In cHBV patients, 28 days of once-daily oral dosing of **AB-836** resulted in a potent, dose-dependent reduction in serum HBV DNA.

Dose	Mean HBV DNA Decline at Day 28 (log10 IU/mL)	Reference
50 mg	2.57	
100 mg	3.04	
200 mg	3.55	

AB-836 was generally well-tolerated in the initial phases of the trial.[1] However, the development of **AB-836** was discontinued due to clinical safety findings, specifically transient elevations in alanine aminotransferase (ALT) observed in some patients.

Experimental Protocols

Detailed, step-by-step experimental protocols for the evaluation of **AB-836** are proprietary to Arbutus Biopharma. However, based on published literature for similar compounds, the following are generalized methodologies likely employed.

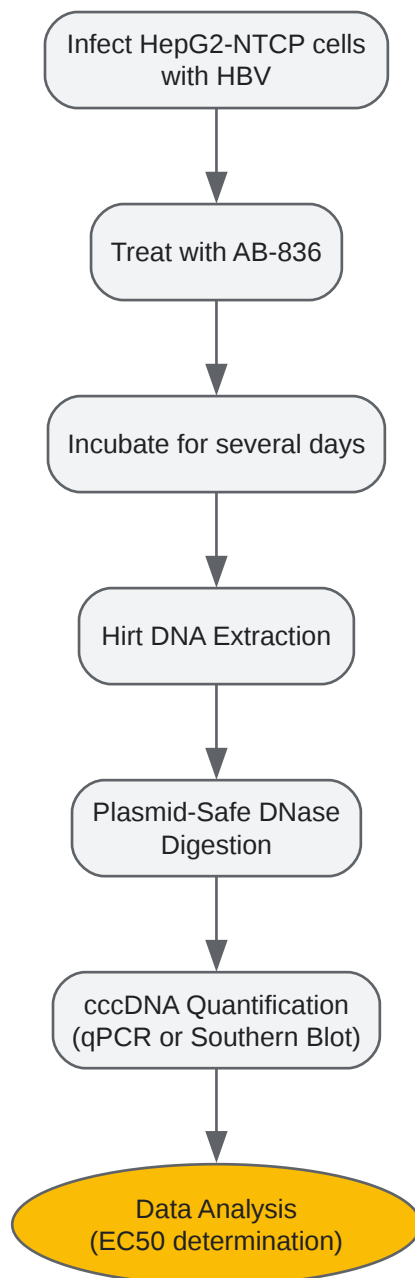
In Vitro Antiviral Activity Assay (HepDE19 Cells)

- **Cell Culture:** HepDE19 cells are maintained in a culture medium containing tetracycline to suppress HBV replication.
- **Assay Setup:** Cells are seeded in multi-well plates and tetracycline is withdrawn from the medium to induce HBV replication.
- **Compound Treatment:** Cells are treated with serial dilutions of **AB-836**.
- **Endpoint Analysis:** After a defined incubation period, supernatant is collected to quantify secreted HBV DNA using quantitative PCR (qPCR). Intracellular viral replicative intermediates can also be analyzed by Southern blot.
- **Data Analysis:** The EC50 value is calculated as the drug concentration at which HBV replication is inhibited by 50%.

cccDNA Formation Assay (HepG2-NTCP Cells)

- Cell Culture and Infection: HepG2-NTCP cells are seeded and subsequently infected with a concentrated HBV inoculum in the presence of polyethylene glycol (PEG).
- Compound Treatment: Cells are treated with **AB-836** at the time of infection or post-infection.
- DNA Extraction: After several days of culture to allow for cccDNA formation, total cellular DNA or Hirt extracts are prepared.
- cccDNA Quantification: The amount of cccDNA is quantified using a specific qPCR assay that selectively amplifies the cccDNA form, often following treatment with a plasmid-safe DNase to remove contaminating relaxed-circular DNA. Alternatively, Southern blot analysis can be used for definitive identification and quantification.
- Data Analysis: The EC50 for cccDNA formation inhibition is determined.

Generalized cccDNA Quantification Workflow



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Figure 3: A generalized experimental workflow for quantifying cccDNA levels.

In Vivo Hydrodynamic Injection Mouse Model

- **Model Creation:** A replication-competent HBV DNA plasmid is rapidly injected into the tail vein of mice in a large volume of saline. This results in the transient expression of HBV in the

liver.

- Compound Administration: Mice receive daily oral doses of **AB-836** or a vehicle control.
- Monitoring: Serum is collected at various time points to measure HBV DNA and viral antigen levels.
- Terminal Analysis: At the end of the study, liver tissue is harvested for the quantification of intrahepatic HBV DNA and replicative intermediates.
- Data Analysis: The reduction in serum and liver HBV DNA levels in the treated groups is compared to the control group.

Conclusion

AB-836 is a potent, next-generation HBV capsid inhibitor with a dual mechanism of action that effectively suppresses viral replication and the formation of the cccDNA reservoir in preclinical models. The clinical data from the Phase 1a/1b trial demonstrated a significant reduction in HBV DNA in patients with chronic hepatitis B. Although its development was halted due to safety signals, the insights gained from the **AB-836** program, particularly its potent antiviral activity, contribute to the growing body of knowledge for the development of future curative therapies for chronic HBV infection. The data underscores the potential of capsid assembly modulators as a key component of combination therapies aimed at achieving a functional cure.

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